3-(Tris(2-methoxyethoxy)silyl)propylamine
Overview
Description
3-(Tris(2-methoxyethoxy)silyl)propylamine is an organosilane compound with the molecular formula C₁₂H₂₉NO₆Si. It is characterized by the presence of a propylamine group attached to a silicon atom, which is further bonded to three 2-methoxyethoxy groups. This compound is commonly used as a coupling agent and surface modifier in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(2-methoxyethoxy)silyl)propylamine typically involves the reaction of 3-aminopropyltriethoxysilane with 2-methoxyethanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy groups are replaced by 2-methoxyethoxy groups. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Tris(2-methoxyethoxy)silyl)propylamine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and subsequent condensation to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form siloxane networks.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Silanes or silanols under controlled temperature and humidity.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Condensation: Siloxane networks.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(Tris(2-methoxyethoxy)silyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility.
Medicine: Utilized in drug delivery systems and the development of biocompatible coatings for medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to improve durability and performance.
Mechanism of Action
The mechanism of action of 3-(Tris(2-methoxyethoxy)silyl)propylamine involves the formation of strong covalent bonds with both organic and inorganic materials. The silicon atom forms siloxane bonds with inorganic substrates, while the amine group can interact with organic molecules through hydrogen bonding or nucleophilic substitution. This dual functionality allows the compound to act as an effective coupling agent and surface modifier .
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of 2-methoxyethoxy groups.
3-(Trimethoxysilyl)propylamine: Contains methoxy groups instead of 2-methoxyethoxy groups.
3-(Triisopropoxysilyl)propylamine: Features isopropoxy groups instead of 2-methoxyethoxy groups.
Uniqueness
3-(Tris(2-methoxyethoxy)silyl)propylamine is unique due to the presence of 2-methoxyethoxy groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong adhesion and compatibility with a wide range of materials .
Properties
IUPAC Name |
3-[tris(2-methoxyethoxy)silyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NO6Si/c1-14-6-9-17-20(12-4-5-13,18-10-7-15-2)19-11-8-16-3/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCSCFFSAPGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](CCCN)(OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NO6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184719 | |
Record name | 3-(Tris(2-methoxyethoxy)silyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3069-26-9 | |
Record name | 3-[Tris(2-methoxyethoxy)silyl]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3069-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Tris(2-methoxyethoxy)silyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Tris(2-methoxyethoxy)silyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[tris(2-methoxyethoxy)silyl]propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(TRIS(2-METHOXYETHOXY)SILYL)PROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T7DMY2P3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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